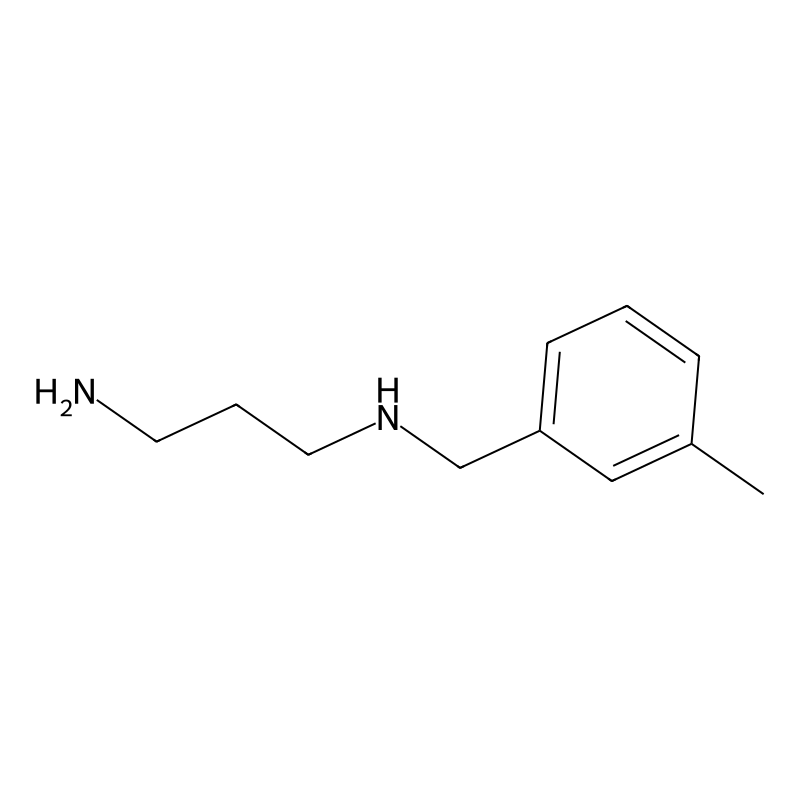

N-(3-methylbenzyl)propane-1,3-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While there is no published research directly exploring this specific compound, it can be helpful to consider related molecules with similar structures and functionalities. N-substituted 1,3-propanediamines, a broader class encompassing N-(3-methylbenzyl)propane-1,3-diamine, have been explored in various scientific research areas:

N-(3-methylbenzyl)propane-1,3-diamine is an organic compound characterized by its structure, which includes a propane backbone with two amine groups and a 3-methylbenzyl substituent. Its molecular formula is , and it has a molecular weight of approximately 176.26 g/mol. This compound exhibits properties typical of diamines, such as being a colorless to pale yellow liquid with a characteristic amine odor. Its structure allows for various chemical interactions due to the presence of both amine and aromatic groups, making it a versatile compound in organic synthesis.

There is no current information available on the specific mechanism of action of N-(3-methylbenzyl)propane-1,3-diamine. Its potential applications and biological activity remain to be explored.

Due to the absence of specific data, it is advisable to handle N-(3-methylbenzyl)propane-1,3-diamine with caution, assuming similar properties to other aromatic diamines. This may include:

- Acylation: The primary amine groups can react with acyl chlorides or anhydrides to form amides.

- Alkylation: It can undergo alkylation reactions with alkyl halides, leading to the formation of quaternary ammonium salts.

- Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or enamines.

- Reductive Amination: It can be used in reductive amination processes where aldehydes or ketones are converted into amines.

These reactions highlight its utility in synthesizing more complex organic molecules.

N-(3-methylbenzyl)propane-1,3-diamine can be synthesized through several methods:

- Direct Amination: Propane-1,3-diamine can be reacted with 3-methylbenzyl chloride in the presence of a base to yield N-(3-methylbenzyl)propane-1,3-diamine.

- Reductive Amination: This method involves the reaction of 3-methylbenzaldehyde with propane-1,3-diamine followed by reduction using sodium cyanoborohydride or similar reducing agents.

- Multi-step Synthesis: Starting from commercially available precursors such as benzylamine and propylene oxide, followed by hydrolysis and amination steps.

Each method has its advantages in terms of yield, purity, and environmental impact.

N-(3-methylbenzyl)propane-1,3-diamine finds applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its potential biological activity.

- Polymer Chemistry: As a diamine, it can be used in the production of polyamides or as a curing agent for epoxy resins.

- Agricultural Chemicals: It may be employed in the synthesis of agrochemicals or as a component in formulations for pest control.

Several compounds share structural similarities with N-(3-methylbenzyl)propane-1,3-diamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Diaminopropane | Simple diamine used as a building block in synthesis. | |

| N,N-Dimethyl-1,3-propanediamine | Contains methyl substituents enhancing lipophilicity. | |

| Benzylamine | Aromatic amine used widely in organic synthesis. |

N-(3-methylbenzyl)propane-1,3-diamine is unique due to its combination of both aliphatic and aromatic characteristics, which may influence its reactivity and biological properties compared to these similar compounds.